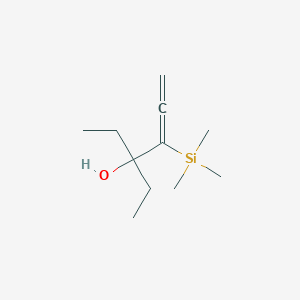![molecular formula C15H23NO3S B14393098 8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione CAS No. 88370-13-2](/img/structure/B14393098.png)
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structures, which consist of two rings sharing a single atom. The compound’s structure includes a thiaspirodecane core, which is a sulfur-containing spirocyclic system, and an ethoxybutanimidoyl group, which adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spirocyclic compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of catalysts may be employed to enhance the reaction rate and selectivity. The crude product is typically purified through recrystallization using ethanol, resulting in white crystalline this compound with a yield of 80.1% to 89.5% .
Analyse Chemischer Reaktionen
Types of Reactions
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxybutanimidoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce thioethers.
Wissenschaftliche Forschungsanwendungen
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to have a high affinity for serotonin (5-HT1A) receptors, which are involved in regulating mood and anxiety. By binding to these receptors, the compound can mimic the effects of serotonin, leading to anxiolytic and antidepressant effects . Additionally, the compound may interact with other neurotransmitter systems, including dopamine receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione can be compared with other similar compounds, such as:
8-Azaspiro[4.5]decane-7,9-dione: A related compound that serves as a key intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the presence of the ethoxybutanimidoyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88370-13-2 |
|---|---|
Molekularformel |
C15H23NO3S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
8-(N-ethoxy-C-propylcarbonimidoyl)-2-thiaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H23NO3S/c1-3-5-11(16-19-4-2)14-12(17)8-15(9-13(14)18)6-7-20-10-15/h14H,3-10H2,1-2H3 |
InChI-Schlüssel |
YOSKDBHWSPRPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=NOCC)C1C(=O)CC2(CCSC2)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
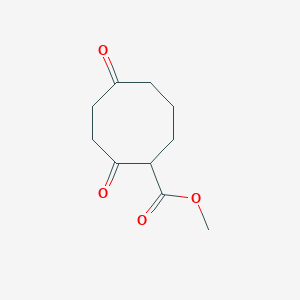
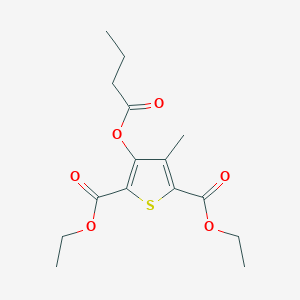
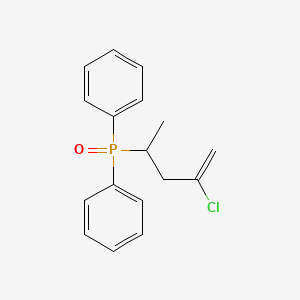
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)
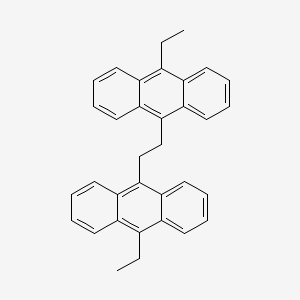
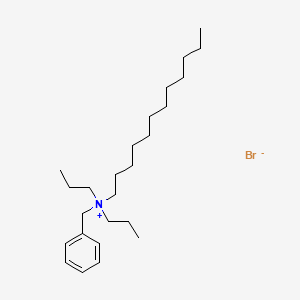

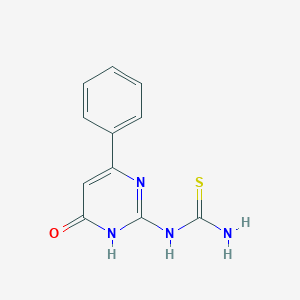
![3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14393081.png)
![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)
![1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14393106.png)
